1,4-Dihydroindeno[1,2-c]-pyrazole
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Overview
Description
1,4-Dihydroindeno[1,2-c]-pyrazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes an indene and a pyrazole moiety. The presence of these rings imparts unique chemical and physical properties, making it a valuable compound for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dihydroindeno[1,2-c]-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of indanone with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydroindeno[1,2-c]-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, hydrogenated derivatives, and other functionalized compounds that retain the core indeno-pyrazole structure.
Scientific Research Applications
1,4-Dihydroindeno[1,2-c]-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 1,4-dihydroindeno[1,2-c]-pyrazole involves its interaction with specific molecular targets. For instance, it acts as a multitargeted receptor tyrosine kinase inhibitor, binding to the active sites of these enzymes and inhibiting their activity. This inhibition disrupts signaling pathways that are crucial for cancer cell proliferation and survival . Additionally, the compound can interfere with microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1,4-Dihydroindeno[1,2-c]-pyrazole can be compared with other similar compounds, such as:
Indeno[1,2-b]pyrrol-4(1H)-ones: These compounds share a similar indene core but differ in the heterocyclic ring structure.
4,5-Dihydroindeno[1,2-b]pyridines: These compounds have a pyridine ring instead of a pyrazole ring, leading to different chemical properties and applications.
1,4-Dihydropyridines: These compounds are well-known for their use as calcium channel blockers in medicine.
The uniqueness of this compound lies in its specific structural features and its ability to act as a potent multitargeted receptor tyrosine kinase inhibitor, making it a valuable compound for both research and therapeutic applications.
Properties
Molecular Formula |
C22H19Cl3N4O |
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Molecular Weight |
461.8 g/mol |
IUPAC Name |
6-chloro-1-(2,4-dichlorophenyl)-N-piperidin-1-yl-4H-indeno[1,2-c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C22H19Cl3N4O/c23-14-4-6-16-13(10-14)11-17-20(22(30)27-28-8-2-1-3-9-28)26-29(21(16)17)19-7-5-15(24)12-18(19)25/h4-7,10,12H,1-3,8-9,11H2,(H,27,30) |
InChI Key |
AOONPZHOPMGIMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)NC(=O)C2=NN(C3=C2CC4=C3C=CC(=C4)Cl)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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